molecular formula C23H28N4O4 B2531338 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-15-8

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2531338
CAS No.: 898452-15-8
M. Wt: 424.501
InChI Key: PREUBHKTLPIOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is an oxalamide derivative characterized by a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked to an oxalamide core. The N2-substituent includes a 4-methylpiperazine group and a p-tolyl (4-methylphenyl) group, which may enhance its pharmacological properties through improved lipophilicity and receptor binding.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-16-3-5-17(6-4-16)19(27-11-9-26(2)10-12-27)14-24-22(28)23(29)25-18-7-8-20-21(13-18)31-15-30-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREUBHKTLPIOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through the reaction of catechol with chloroform in the presence of a base. The resulting benzo[d][1,3]dioxole is then reacted with p-tolylamine to form the corresponding amine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:
  • Oxidation: : Formation of benzo[d][1,3]dioxol-5-yl derivatives with increased oxidation states.

  • Reduction: : Production of reduced forms of the compound, potentially leading to the formation of new functional groups.

  • Substitution: : Introduction of various substituents at different positions on the molecular framework.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogues of Oxalamide Derivatives

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number References
Target Compound C23H27N5O4 (hypothetical)* ~437.5 - Benzo[d][1,3]dioxol-5-yl
- 4-Methylpiperazine
- p-Tolyl
N/A
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide C23H27FN4O5 458.5 - 2-Fluorophenyl
- Hydroxyethyl
896363-90-9
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide C21H27N5O4 413.5 - 1-Methylpyrrole
- 4-Methylpiperazine
1049403-38-4
N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide C23H27N3O3 (hypothetical)* ~409.5 - p-Tolyl
- Tetrahydroquinoline
955774-00-2

Note: Molecular formulas and weights for the target compound and CAS 955774-00-2 are inferred from structural analogs due to incomplete data in the evidence.

Key Differences and Implications

Substituent Effects on Lipophilicity and Binding Affinity The target compound’s p-tolyl group (methyl-substituted phenyl) enhances lipophilicity compared to the 2-fluorophenyl substituent in CAS 896363-90-9 . Fluorine’s electronegativity may improve metabolic stability but reduce membrane permeability. ~437.5) .

Role of Piperazine vs. Other Heterocycles

  • The 4-methylpiperazine group in the target compound and CAS 1049403-38-4 contributes to basicity and hydrogen-bonding capacity, which are critical for receptor engagement. In contrast, CAS 896363-90-9 uses a 2-fluorophenyl-piperazine moiety, which may modulate selectivity for serotonin or dopamine receptors .

The tetrahydroquinoline core in CAS 955774-00-2 introduces a bicyclic structure, which may enhance rigidity and binding specificity but deviates significantly from the oxalamide scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.